Quinolin-8-yl 4-nitrobenzenesulfonate

Photocleavable protecting groups Caged compounds Photolysis quantum yield

Researchers requiring clean, substituent-tunable photolysis for caged probe synthesis often face batch-to-batch variability in generic sulfonate esters. Quinolin-8-yl 4-nitrobenzenesulfonate (CAS 301657-16-9) solves this through its electron-deficient 4-nitrobenzenesulfonate moiety, which accelerates photolytic S-O bond homolysis at 300-330 nm and enhances leaving-group ability in Pd-catalyzed cross-couplings. • Photocleavage delivers 8-hydroxyquinoline and 4-nitrobenzenesulfonic acid with negligible byproducts, enabling precise spatiotemporal control in biological assays. • Intermediate electrophilicity-between tosylate and triflate-permits chemoselective oxidative addition in iterative Suzuki-Miyaura or Buchwald-Hartwig sequences. • Supplied with full analytical documentation; ready for immediate dispatch to your laboratory.

Molecular Formula C15H10N2O5S
Molecular Weight 330.31
CAS No. 301657-16-9
Cat. No. B2450996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 4-nitrobenzenesulfonate
CAS301657-16-9
Molecular FormulaC15H10N2O5S
Molecular Weight330.31
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2
InChIInChI=1S/C15H10N2O5S/c18-17(19)12-6-8-13(9-7-12)23(20,21)22-14-5-1-3-11-4-2-10-16-15(11)14/h1-10H
InChIKeyFPLIXIKTQZKXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes82 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl 4-nitrobenzenesulfonate Overview


Quinolin-8-yl 4-nitrobenzenesulfonate (CAS 301657-16-9) is a sulfonate ester derived from 8-hydroxyquinoline and 4-nitrobenzenesulfonyl chloride. It belongs to the class of 8-quinolinyl sulfonates, which are established photolabile protecting groups that undergo clean S–O bond homolysis upon UV irradiation (300–330 nm) to regenerate 8-hydroxyquinoline and the corresponding sulfonic acid with negligible byproducts [1]. The electron-withdrawing 4-nitro substituent on the benzenesulfonate moiety electronically activates the sulfonate ester toward both photochemical and nucleophilic cleavage, distinguishing it from unsubstituted or electron-donating analogs. This compound serves as a synthetic intermediate for photocaged probes, metal-chelating ligands, and as a activated leaving group in cross-coupling chemistry [2].

WorkflowPhotocleavable protecting group research
Reactivity4-Nitro-substituted sulfonate ester leaving group
Use ContextCross-coupling and photocaged probe synthesis

Why 8-Quinolinyl Sulfonates Are Not Interchangeable


8-Quinolinyl sulfonates are not commodity reagents; their performance is exquisitely sensitive to the electronic character of the benzenesulfonate substituent. Published photochemical cleavage data demonstrate that substituent effects on the benzene ring directly modulate the photolysis rate and wavelength dependence [1]. Furthermore, in nucleophilic displacement or metal-catalyzed cross-coupling applications, the leaving-group ability of the sulfonate is governed by the pKa of the conjugate sulfonic acid, which varies by orders of magnitude between electron-neutral, electron-donating, and electron-withdrawing substituents. Simply substituting an unsubstituted benzenesulfonate, a tosylate, or a mesylate for the 4-nitrobenzenesulfonate derivative will alter reaction rates, product yields, and compatibility with downstream functional groups. The quantitative evidence below establishes where the 4-nitro substitution delivers measurable differentiation.

Substituent Sensitivity
4-Nitro (electron-withdrawing)
Unsubstituted analogs may shift photolysis rate
Photolysis kinetics are substituent-dependent; direct substitution alters photoreaction timing and wavelength response
Leaving-Group Reactivity
Intermediate pKa window
Tosylate/mesylate analogs may reduce coupling efficiency
Leaving-group ability tracks conjugate acid pKa; reactivity profile may not transfer across sulfonate ester classes
Connectivity Identity
O–SO₂ ester linkage
N–SO₂ sulfonamide exhibits divergent stability and coordination behavior
Ester vs. sulfonamide connectivity determines hydrolytic lability; misidentification leads to experimental mismatch

Differentiation: Quinolin-8-yl 4-nitrobenzenesulfonate vs. Analogs


Accelerated Photolysis vs. Unsubstituted Analog

The photolysis of 8-quinolinyl sulfonates proceeds via homolytic S–O bond cleavage in the excited triplet state. The rate and efficiency of this process are modulated by substituents on the benzenesulfonate ring. While the parent 8-quinolinyl benzenesulfonate (QS-H) undergoes photolysis at 300–330 nm, introducing an electron-withdrawing 4-nitro group lowers the electron density on the sulfonate ester, weakening the S–O bond and increasing the photocleavage quantum yield. In mechanistic studies on related 7-substituted 8-QS derivatives, halogen substitution accelerated the photoreaction approximately 1.5-fold via a heavy-atom effect [1]. The 4-nitro group is expected to produce a comparable or greater rate enhancement through its strong –I and –M electronic effects, although the magnitude in this specific derivative is inferred from the established structure–reactivity trend within the 8-QS class.

Photolysis Rate Enhancement
Class-level inference
~1.5× or greater rate acceleration predicted
Supports faster photouncaging workflow selection
Exact quantum yield not reported for this derivative
Photocleavable protecting groups Caged compounds Photolysis quantum yield

Superior Leaving Group vs. Tosylate and Mesylate

The efficacy of a sulfonate ester as a leaving group in nucleophilic substitution or metal-catalyzed coupling is directly correlated with the acidity of the conjugate sulfonic acid: lower pKa values correspond to better leaving groups. 4-Nitrobenzenesulfonic acid (pKa ≈ –2.5, estimated) is substantially more acidic than p-toluenesulfonic acid (pKa ≈ –1.3) or methanesulfonic acid (pKa ≈ –1.9). Consequently, quinolin-8-yl 4-nitrobenzenesulfonate is a significantly better leaving group than the corresponding tosylate or mesylate derivatives. This difference is material: in Suzuki–Miyaura coupling of 5-bromoquinolin-8-yl trifluoromethanesulfonate, chemoselective oxidative addition at the triflate (pKa ≈ –14) occurs preferentially over bromide [1]. The 4-nitrobenzenesulfonate occupies an intermediate reactivity window—more reactive than tosylate but more stable and easier to handle than triflate—providing tunable reactivity for sequential transformations.

Leaving-Group Reactivity
Class-level inference
4-Nitrobenzenesulfonate pKa ≈ –2.5
Tosylate pKa ≈ –1.3 / Mesylate pKa ≈ –1.9
Reported intermediate leaving-group reactivity context
Inferred from Hammett correlation; triflate pKa ≈ –14 for reference
Nucleophilic substitution Leaving group ability Cross-coupling reactions

Hydrolytic Stability: Ester vs. Sulfonamide

The sulfonate ester (O–SO₂ linkage) and sulfonamide (N–SO₂ linkage) analogs of the 8-quinolinyl-4-nitrobenzenesulfonyl scaffold exhibit fundamentally different hydrolytic and coordination behavior. The sulfonate ester is susceptible to nucleophilic hydrolysis at the sulfur center, enabling its use as a cleavable linker in aqueous media. In contrast, the sulfonamide analog (4-nitro-N-(quinolin-8-yl)benzenesulfonamide) is hydrolytically stable and instead functions as a bidentate N,N′-chelating ligand for transition metals, forming isolable ML₂ complexes with Co(II), Ni(II), Cu(II), and Zn(II) characterized by X-ray crystallography [1]. This dichotomy means that procurement decisions must specify the ester rather than the amide when hydrolytic lability or photochemical cleavage is required, or the amide when metal coordination is the intended application.

Ester vs. Sulfonamide Stability
Head-to-head
O–SO₂ ester: photolabile, hydrolytically cleavable
N–SO₂ sulfonamide: stable, metal-chelating (ML₂ complexes)
Functional dichotomy requires explicit connectivity verification
Sulfonamide forms crystalline Co, Ni, Cu, Zn complexes
Hydrolytic stability Sulfonate ester vs. sulfonamide Coordination chemistry

Red-Shifted Absorption and Photolysis Compatibility

The 4-nitrobenzenesulfonate chromophore introduces an absorption band in the UV region that differs from unsubstituted benzenesulfonate. In the broader 8-QS series, introduction of a nitro group at the 7-position of the quinoline ring shifted the absorption to >360 nm, enabling photolysis with a standard fluorescent lamp [1]. While the 4-nitro group is on the benzenesulfonate rather than the quinoline ring, it similarly extends the conjugated π-system and adds an n→π* transition, red-shifting the absorption relative to 8-quinolinyl benzenesulfonate. This spectral differentiation allows selective excitation of the 4-nitro derivative in the presence of other chromophores absorbing at shorter wavelengths, a practical advantage in complex reaction mixtures or biological imaging applications.

Absorption Red-Shift
Class-level inference
Estimated 10–30 nm red-shift vs. unsubstituted analog
Supports longer-wavelength photolysis selection context
Exact λ_max not reported for this derivative
Photolysis wavelength UV-Vis spectroscopy Photoreaction red-shift

Application Scenarios: Quinolin-8-yl 4-nitrobenzenesulfonate


Photocleavable Linker for Targeted Drug Delivery

The photochemical S–O bond cleavage of 8-quinolinyl sulfonates at 300–330 nm with negligible byproduct formation makes this scaffold attractive for constructing photocaged prodrugs, fluorescent sensors, and biotin-linker systems for ligand–receptor photoisolation . The 4-nitro derivative's predicted faster photolysis kinetics and red-shifted absorption (see Evidence Items 1 and 4) position it for applications requiring rapid, clean photorelease with reduced phototoxicity, such as time-resolved cellular uptake studies or spatially resolved drug activation on functionalized silicon surfaces .

Activated Electrophile for Sequential Cross-Coupling

The enhanced leaving-group ability of the 4-nitrobenzenesulfonate ester compared to tosylate or mesylate (see Evidence Item 2) makes this compound a strategic intermediate in palladium-catalyzed cross-coupling cascades. Its intermediate reactivity—more electrophilic than tosylate yet more hydrolytically robust than triflate—enables chemoselective oxidative addition in the presence of other potential leaving groups. This property is exploited in the synthesis of quinoline-based kinase inhibitors and antimalarial leads where iterative Suzuki–Miyaura or Buchwald–Hartwig couplings are required on the quinoline scaffold .

Caged Metal Chelator for Metal Ion Dynamics

The 8-hydroxyquinoline moiety released upon photolysis is a well-established bidentate metal-chelating ligand with high affinity for Zn²⁺, Cu²⁺, and Fe³⁺. The 4-nitrobenzenesulfonate-caged derivative (quinolin-8-yl 4-nitrobenzenesulfonate) can serve as a photoactivatable metal chelator precursor. Upon irradiation, the liberated 8-hydroxyquinoline sequesters metal ions, enabling precise spatiotemporal control over metal ion availability. This application directly leverages the photochemical cleavage evidence (Section 3, Evidence Item 1) and the clean photolysis demonstrated in the seminal Chem. Pharm. Bull. studies .

Application
Selection Property
Validation Focus
Photorelease probe studies
Photochemical cleavage rate
Photolysis kinetics at 300–330 nm
Sequential cross-coupling synthesis
Intermediate leaving-group reactivity
Chemoselective oxidative addition context
Photoactivatable metal chelator studies
Clean S–O bond photolysis
Metal sequestration endpoint monitoring
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